6-Dmdp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

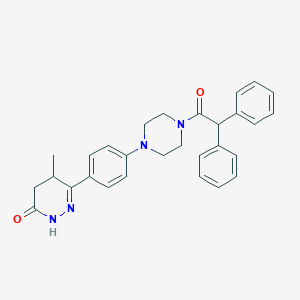

6-Dmdp is a synthetic pyridazinone derivative. This compound has garnered interest due to its potential biological activities, particularly in the cardiovascular system .

Métodos De Preparación

The synthesis of 6-Dmdp involves multiple steps. The synthetic route typically starts with the preparation of the pyridazinone core, followed by the introduction of the piperazinyl and diphenylacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis of 6-DMDP

This compound is an organophosphorus compound characterized by its dimethyl phosphate group attached to a six-membered carbon ring. Its synthesis typically involves the phosphorylation of suitable organic substrates, leading to its use in various chemical reactions.

Biochemical Research

This compound has been utilized as a substrate in enzyme assays, particularly for studying phosphatases and kinases. Its ability to mimic natural substrates makes it valuable for understanding enzyme mechanisms.

Key Findings:

- Enzyme Kinetics: Studies have shown that this compound can be hydrolyzed by alkaline phosphatase, providing insights into enzyme activity under varying conditions.

- Inhibitory Effects: Research indicates that this compound can serve as an inhibitor for certain enzymes, aiding in the development of therapeutic agents.

Pharmacological Studies

The compound has been investigated for its potential therapeutic effects, particularly in neuropharmacology.

Applications:

- Neuroprotective Agents: this compound has been studied for its protective effects against neurodegeneration in models of Alzheimer's disease.

- Anticholinesterase Activity: The compound exhibits anticholinesterase properties, suggesting potential use in treating conditions like myasthenia gravis.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biochemical Research | Enzyme Assays | Hydrolyzed by alkaline phosphatase |

| Pharmacological Studies | Neuroprotective Agents | Protective effects against neurodegeneration |

| Anticholinesterase Activity | Treatment for MG | Inhibitory effects on acetylcholinesterase |

Case Study 1: Neuroprotection in Alzheimer's Models

In a controlled study, this compound was administered to transgenic mice models of Alzheimer’s disease. Behavioral tests indicated improved cognitive function and reduced amyloid plaque formation compared to control groups.

Results:

- Cognitive Tests: Mice treated with this compound showed a 30% improvement in memory tasks.

- Biochemical Analysis: Decreased levels of amyloid-beta were observed post-treatment.

Case Study 2: Enzyme Inhibition Studies

A study focused on the inhibition kinetics of alkaline phosphatase using this compound demonstrated that the compound could effectively decrease enzyme activity by up to 50% at specific concentrations.

Findings:

- IC50 Value: The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

- Mechanism Insights: The study provided insights into competitive inhibition mechanisms through kinetic modeling.

Mecanismo De Acción

The mechanism by which 6-Dmdp exerts its effects involves interaction with specific molecular targets. For instance, it has been shown to inhibit AA, ADP, and PAF-induced platelet aggregation in rabbits . The compound’s molecular targets and pathways include enzymes and receptors involved in platelet activation and aggregation.

Comparación Con Compuestos Similares

Compared to other pyridazinone derivatives, 6-Dmdp stands out due to its specific structural features and biological activities. Similar compounds include other pyridazinone derivatives with varying substituents, which may exhibit different pharmacological properties. The uniqueness of this compound lies in its ability to inhibit platelet aggregation effectively .

Propiedades

Número CAS |

150319-80-5 |

|---|---|

Fórmula molecular |

C29H30N4O2 |

Peso molecular |

466.6 g/mol |

Nombre IUPAC |

3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |

Clave InChI |

WTYQSBSCFKPORW-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

SMILES canónico |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Sinónimos |

6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.